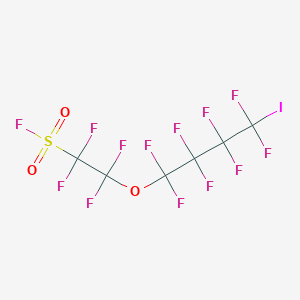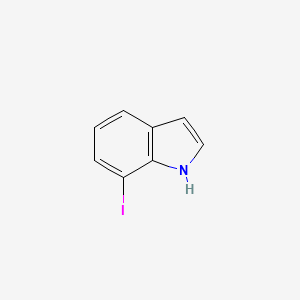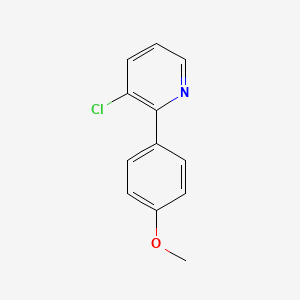
3-Cloro-2-(4-metoxifenil)piridina
Descripción general
Descripción
Pyridine, 3-chloro-2-(4-methoxyphenyl)- is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 3-chloro-2-(4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-chloro-2-(4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudios espectroscópicos y de química cuántica
El compuesto se ha utilizado en estudios espectroscópicos y de química cuántica . Se preparó y su estructura se dilucidó mediante LC/MS-MS, RMN de 1H y 13C, UV-Vis, análisis elemental, FT-Raman y FT-IR . Se obtuvieron cálculos teóricos y geometría optimizada a partir de los cálculos del conjunto de bases 6-31G (d,p) .
Análisis de propiedades electrónicas
El compuesto se ha utilizado en el análisis de propiedades electrónicas . La transferencia de carga y las interacciones hiperconjugativas y conjugativas se analizaron utilizando el análisis NBO .
Análisis de vibración
Se ha llevado a cabo el análisis de vibración del compuesto . Los datos calculados y escalados de la molécula se compararon con los datos espectroscópicos FT-Raman y FT-IR observados .
Información estructural
El compuesto se ha utilizado para proporcionar información estructural completa . Los desplazamientos químicos teóricos del compuesto se realizaron en cloroformo utilizando el mismo nivel con el método GIAO .
Análisis de espectros UV-Vis
Los análisis UV-Vis del compuesto se llevaron a cabo a tres concentraciones diferentes en disolventes de cloroformo y etanol y entre 240-440 nm . Los cálculos de los análisis de espectros UV-Vis se realizaron mediante el método TD-DFT .
Orbitales moleculares de frontera (FMO) y medida del potencial electrostático molecular (MEP)
El compuesto se ha utilizado en la medida de los orbitales moleculares de frontera (FMO) y el potencial electrostático molecular (MEP) . Estas medidas también se realizaron utilizando el mismo método .
Farmacéuticos y bioquímica
Agentes antimaláricos
Se han sintetizado derivados de la calcona con grupos metoxibenceno y piridina, incluido este compuesto, como posibles agentes antimaláricos .
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals and other organic groups in its mechanism of action.
Mode of Action
In the context of the Suzuki–Miyaura coupling, the compound could participate in electronically divergent processes with a metal catalyst . Oxidative addition might occur with formally electrophilic organic groups, whereby a metal such as palladium becomes oxidized through its donation of electrons to form a new metal-carbon bond . Transmetalation, the transfer of organic groups from boron to palladium, might also occur .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound could be involved in the formation of carbon–carbon bonds, which are fundamental in many biochemical pathways .
Análisis Bioquímico
Dosage Effects in Animal Models
The effects of Pyridine, 3-chloro-2-(4-methoxyphenyl)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is crucial to determine the threshold levels to avoid any potential toxicity .
Transport and Distribution
Within cells and tissues, Pyridine, 3-chloro-2-(4-methoxyphenyl)- is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its function and activity .
Subcellular Localization
The subcellular localization of Pyridine, 3-chloro-2-(4-methoxyphenyl)- is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its biochemical roles .
Propiedades
IUPAC Name |
3-chloro-2-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-15-10-6-4-9(5-7-10)12-11(13)3-2-8-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWCLIWTMINMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472188 | |
| Record name | Pyridine, 3-chloro-2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483324-02-3 | |
| Record name | Pyridine, 3-chloro-2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, trimethyl[4-(trifluoromethyl)phenyl]-](/img/structure/B1600408.png)

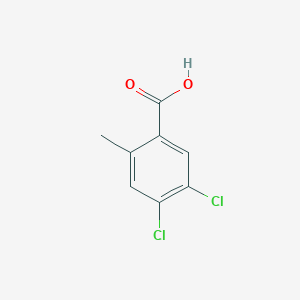
![4-Chlorofuro[2,3-b]pyridine](/img/structure/B1600411.png)

![(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one](/img/structure/B1600416.png)
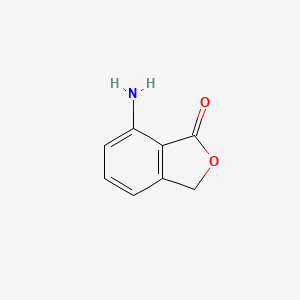

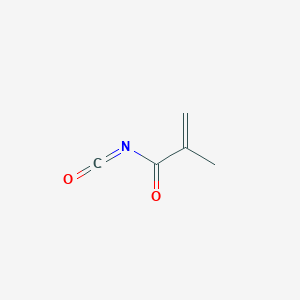


![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride](/img/structure/B1600426.png)
